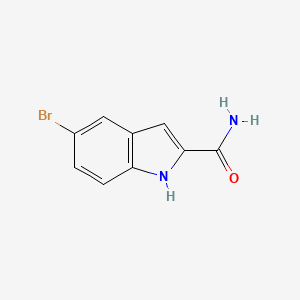

5-bromo-1H-indole-2-carboxamide

概要

説明

5-bromo-1H-indole-2-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . It has a molecular weight of 239.07 .

Synthesis Analysis

A series of novel, bioactive 5-substituted indole-2-carboxamide derivatives are synthesized by the coupling of 5-substituted indole-2-carboxylic acids with various amines in the presence of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives were investigated .Molecular Structure Analysis

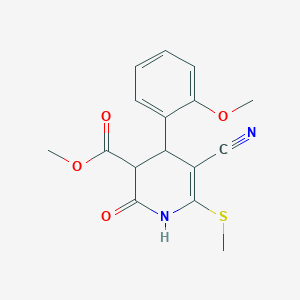

The molecular structure of this compound is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Among all, the analogs N-(2-chloro-6-fluorobenzyl)-5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide improved the activities against HIVRT mutants Y181C and .Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at room temperature .科学的研究の応用

Synthesis of Novel Indole Derivatives

Research indicates that 5-bromo-1H-indole-2-carboxamide has been instrumental in the synthesis of various novel indole derivatives. For instance, studies have detailed the preparation of novel 5-hydroxyindole-2-carboxamides, where a 5-benzyloxyindole ester was elaborated to 3-bromo, 3-hydroxy, and 3-alkoxy ester intermediates, followed by conversion to the amide and debenzylation (Unangst, Connor, & Miller, 1996). Another study utilized similar methodologies to synthesize novel 3- and 5-substituted indole-2-carboxamides (Bratton, Roth, Trivedi, & Unangst, 2000).

Applications in Medicinal Chemistry

The compound has found applications in medicinal chemistry, particularly in the optimization of chemical functionalities for certain receptors. For example, a study on indole-2-carboxamides revealed key structural requirements for allosteric modulation of cannabinoid type 1 receptors (CB1), highlighting the importance of the 5-position in these compounds (Khurana et al., 2014).

Antibacterial Activity

This compound derivatives have demonstrated significant antibacterial activity. A study synthesized and evaluated several 5-bromoindole-2-carboxamides for their effectiveness against pathogenic Gram-negative bacteria, with some compounds exhibiting higher antibacterial activities than standard treatments (Mane, Patil, Biradar, & Khade, 2018).

Crystal Structure and Molecular Analysis

The compound has also been used in studies focusing on crystal structure and molecular interactions. An instance is the investigation of the crystal structure, Hirshfeld surface, and characterization of derivatives of 5-bromo-1H-indole, which provided insights into the intermolecular interactions and thermal stability of these compounds (Barakat et al., 2017).

Antimicrobial Screening

Derivatives of this compound have been involved in antimicrobial screening. A study described the evaluation of antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, highlighting the potential of these compounds for pharmaceutical applications (Mageed, El-Ezabi, & Khaled, 2021).

Safety and Hazards

将来の方向性

The future directions for 5-bromo-1H-indole-2-carboxamide could involve further exploration of its biological activities and potential therapeutic applications. The experimental results promote us to consider this series as a starting point for the development of novel and more potent antibacterial agents in the future .

作用機序

Target of Action

5-Bromo-1H-indole-2-carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

The mode of action of this compound involves its interaction with its targets, resulting in changes in their activity. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives, including this compound, have been found to affect a variety of biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally influenced by their chemical structure, and modifications to the indole scaffold can significantly impact their bioavailability .

Result of Action

The result of the action of this compound can vary depending on the specific target and biochemical pathway involved. For example, some indole derivatives have been found to exhibit inhibitory activity against influenza A . In another study, 5-bromoindole-2-carboxamides were synthesized and evaluated for antibacterial activity against pathogenic Gram-negative bacteria .

生化学分析

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can be useful in developing new therapeutic derivatives

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-1H-indole-2-carboxamide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules.

特性

IUPAC Name |

5-bromo-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVXIUWPEUBKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877371-97-6 | |

| Record name | 5-bromo-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2897549.png)

![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)

![7-Bromobenzo[b]thiophen-2-amine](/img/structure/B2897553.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2897556.png)

![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897557.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)

![8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)